Specific Scientific Field: Medicinal Chemistry
Summary of the Application: Pyridine derivatives are significant heterocyclic compounds that play an important role in medicinal applications. They possess different biological activities such as antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activity .
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific biological activity being targeted.
Results or Outcomes: The results or outcomes would also depend on the specific biological activity being targeted. The review mentions that these derivatives have a high affinity for various ions and neutral species and can be used as a highly effective chemosensor for the determination of different species .
Specific Scientific Field: Chemistry
Summary of the Application: Hydrogen fluoride pyridine complex is used to prepare beta-fluoroamines via reaction with amino alcohols. As a fluorinating agent, it is involved in the fluorination of 2,2-diary-1,3-dithiolanes. It is associated with nitrosonium tetrafluorborate to prepare gem-difluorides by reacting with ketoximes .
Methods of Application or Experimental Procedures: The specific methods of application involve chemical reactions with amino alcohols, 2,2-diary-1,3-dithiolanes, and ketoximes .
Results or Outcomes: The outcomes of these reactions are the preparation of beta-fluoroamines, the fluorination of 2,2-diary-1,3-dithiolanes, and the preparation of gem-difluorides .
Specific Scientific Field: Organic Chemistry
Summary of the Application: A team of researchers led by Prof. Armido Studer at the Institute of Organic Chemistry at the University of Münster has developed a new strategy for getting various functional groups into the meta-position of pyridines . This is significant because pyridines are often found as functional units in chemicals used in agriculture, pharmaceuticals, and a variety of materials .
Methods of Application or Experimental Procedures: The chemists use a temporary de-aromatization of the pyridine; its electronic properties are reversed, producing a stable intermediary product—a dienamine . By means of radical and polar chemistry, the researchers are able, with a high degree of selectivity, to get a large number of fluorinated alkanes, as well as a series of “electron-poor substituents” (electrophiles), into the meta-position .
Results or Outcomes: These transformations include medically and agro-chemically relevant functionalities such as trifluoromethyl and halogen groups . The functionalized dienamine intermediary products are easily re-aromatized to meta-functionalized pyridines under acidic conditions . The high degree of efficiency, the broad range of applications, and the meta-selectivity of their approach enables twelve different types of drugs to be functionalized .
Specific Scientific Field: Agricultural Chemistry
Summary of the Application: Pyridines are often found as functional units in chemicals used in agriculture . They decisively determine the chemical properties of substances .
Methods of Application or Experimental Procedures: The specific methods of application would depend on the specific agricultural chemical being used.
Results or Outcomes: The results or outcomes would also depend on the specific agricultural chemical being used. The review mentions that these chemicals can be chemically modified without having to build them up anew .
Summary of the Application: Hydrogen fluoride pyridine complex is used to convert secondary and tertiary alcohols into their respective alkyl fluorides .
Methods of Application or Experimental Procedures: The specific method of application involves a chemical reaction with secondary and tertiary alcohols .
Results or Outcomes: The outcome of this reaction is the conversion of secondary and tertiary alcohols into their respective alkyl fluorides .
Pyridine hydrofluoride is a chemical compound formed by the combination of pyridine and hydrogen fluoride, typically in a ratio of approximately 30% pyridine to 70% hydrogen fluoride. It is a colorless to brown liquid that is highly reactive and corrosive. The compound is utilized primarily in organic synthesis and fluorination reactions due to its unique properties, which enhance the reactivity of hydrogen fluoride while reducing its volatility, making it safer to handle in laboratory settings .
The fluorination activity of pyridine hydrofluoride is attributed to the combined effect of the pyridinium cation and hydrogen fluoride. The pyridinium cation acts as a Lewis acid, accepting electron density from the lone pair on the fluorine atom of hydrogen fluoride. This weakens the H-F bond, making the fluorine atom more electrophilic and reactive towards C-H bonds in organic substrates [].
Pyridine hydrofluoride is a corrosive and toxic compound. It can cause severe irritation and burns upon contact with skin and eyes. Inhalation can lead to respiratory problems. Pyridine hydrofluoride reacts violently with water, releasing toxic fumes of hydrogen fluoride.
Here are some safety precautions to consider when handling pyridine hydrofluoride:
The synthesis of pyridine hydrofluoride typically involves the direct combination of hydrogen fluoride with pyridine under controlled conditions. The following methods are commonly employed:
Pyridine hydrofluoride has several applications in various fields:
Interaction studies involving pyridine hydrofluoride focus on its reactivity with various substrates. For example, it has been shown to effectively fluorinate alcohols and phenols, as well as facilitate glycosylation reactions. The presence of pyridine enhances the electrophilicity of hydrogen fluoride, making it more effective for nucleophilic attacks on less reactive substrates .
Pyridine hydrofluoride shares similarities with several other compounds in terms of structure and reactivity. Here are some comparable compounds:
Compound | Composition | Unique Features |
---|---|---|
Hydrogen Fluoride | HF | Highly volatile and corrosive; used directly in reactions. |
Pyridinium Poly(hydrogen Fluoride) | 30% Pyridine, 70% HF | A more stable form that reduces volatility compared to pure HF. |
Pyridinium Polybifluoride | Varies | Used for similar fluorination reactions but may have different reactivity profiles. |
Fluorinated Pyridines | Various structures | Exhibit diverse biological activities; used in pharmaceuticals but differ structurally from pyridine hydrofluoride. |
Pyridine hydrofluoride is unique due to its specific combination of stability and reactivity, allowing it to serve as an effective reagent while minimizing some risks associated with hydrogen fluoride alone.
Density functional theory (DFT) has emerged as a cornerstone for modeling the electronic structure and interaction energetics of HF-pyridine complexes. Studies utilizing hybrid functionals such as B3-PW91 and B3-LYP have demonstrated high accuracy in predicting equilibrium geometries and rotational constants for pyridine-containing systems [4]. These functionals balance exchange-correlation effects, enabling precise calculations of interaction energies between hydrogen fluoride and pyridine.
A key finding from DFT analyses is the charge redistribution upon complex formation. The pyridine nitrogen atom acts as a Lewis base, coordinating with the proton from hydrogen fluoride to form a pyridinium ion (C₅H₅NH⁺) paired with a fluoride anion (F⁻) [4]. This charge-separated structure underpins the complex’s reactivity in fluorination reactions. Basis set selection (e.g., 6-311++G(2d,2p)) significantly impacts accuracy, particularly in capturing dispersion forces critical for stabilizing the complex [4].
Table 1: Comparison of DFT Functionals for HF-Pyridine Interaction Energy Calculations
Functional | Interaction Energy (kJ/mol) | Basis Set |
---|---|---|
B3-PW91 | -98.2 | 6-311++G(2d,2p) |
B3-LYP | -96.8 | 6-311++G(2d,2p) |
PBE | -89.4 | 6-31++G** |
Quantum mechanical investigations have elucidated the role of HF-pyridine in generating electrophilic fluorine species. At the transition state of fluorination reactions, the fluoride ion becomes hypervalent, facilitating nucleophilic attack on substrates. For example, in ipso-fluorination of phenols, DFT simulations reveal a two-step mechanism: (1) proton transfer from HF to pyridine, forming the pyridinium-fluoride ion pair, and (2) fluoride delivery to the aromatic ring via a Wheland intermediate [1].
Ab initio molecular orbital calculations (MP2/aug-cc-pVTZ) show that the activation energy for fluoride transfer decreases by 15–20 kJ/mol in the presence of pyridine compared to isolated HF [4]. This stabilization arises from the delocalization of the pyridinium ring’s π-electrons, which mitigate charge buildup during the reaction.
The hydrogen bonding network in HF-pyridine exhibits unique cooperativity effects. DFT studies (B3-LYP/6-31G**) indicate a primary N–H∙∙∙F⁻ bond with a length of 1.62 Å and secondary C–H∙∙∙F⁻ interactions (2.08–2.15 Å) [4]. These networks enhance thermal stability, as evidenced by molecular dynamics simulations showing persistent H-bonding at temperatures up to 150°C.
Vibrational frequency analyses correlate well with experimental IR data, with the N–H stretch redshifted to 2800 cm⁻¹ due to H-bonding [4]. The fluoride anion’s symmetric stretching mode (735 cm⁻¹) exhibits intensity enhancement upon complexation, serving as a spectroscopic signature for HF-pyridine adducts.
Table 2: Hydrogen Bond Parameters in HF-Pyridine vs. Pyridine-Water Complexes
Parameter | HF-Pyridine | Pyridine-Water [4] |
---|---|---|
H-bond Length (Å) | 1.62 | 1.95 |
Bond Angle (°) | 178.3 | 165.4 |
Interaction Energy (kJ/mol) | -98.2 | -23.7 |
Comparative DFT studies highlight distinct electronic features of HF-pyridine versus triethylamine tris(hydrogen fluoride) (NEt₃·3HF). The pyridine complex exhibits 18% greater fluoride ion mobility due to weaker cation-anion interactions (Mulliken charge on F⁻: -0.82 vs. -0.76 in NEt₃·3HF) [4]. This enhanced mobility correlates with faster fluorination kinetics observed in silico.
Topological analysis (QTAIM) reveals higher electron density (0.32 e⁻/a.u.³) at the N∙∙∙H bond critical point in HF-pyridine compared to aliphatic amine complexes (0.25–0.28 e⁻/a.u.³), confirming stronger H-bonding [4].
Reactive force field (ReaxFF) simulations of HF-pyridine in dichloromethane solvent demonstrate three-stage reaction dynamics:
Temperature-dependent simulations (250–400 K) show Arrhenius behavior for fluoride diffusion (Eₐ = 24.1 kJ/mol), with collision frequency increasing exponentially above 300 K [4]. These insights guide solvent selection and temperature optimization for synthetic applications.
In anhydrous environments the pyridinium poly(hydrogen fluoride) network liberates solvated fluoride anions that attack sp³-hybridised carbon centres through a concerted bimolecular nucleophilic substitution pathway. Hydrogen-bonding to the surrounding hydrogen-fluoride clusters attenuates basicity yet preserves nucleophilicity, allowing clean replacement of sulfonate, halide or sulfonyl-leaving groups even in polar protic solvents [1] [2]. Computational mapping of the reaction between benzyl tosylate and pyridine hydrofluoride indicates a “loose” transition structure in which carbon–leaving-group bond rupture is 70% complete and carbon–fluorine bond formation is 30% complete, consistent with the small kinetic isotope effects reported in Section 3.7.
When the medium contains stoichiometric hydrogen peroxide or meta-chloroperoxybenzoic acid, pyridine hydrofluoride oxidises iodine(I) precatalysts to diaryliodine difluoride. The latter behaves as an electrophilic fluorine donor that transfers fluorine to β-dicarbonyl compounds or tethered alkenes, after which fluoride released from the diaryliodane is sequestered by the hydrogen-bond network and recycled [3]. Mechanistic probes show first-order dependence on iodine, zero-order in hydrogen fluoride, and a Hammett ρ value of –1.8, supporting rate-limiting iodine-centered transfer of fluorine.
Density-functional calculations performed at the M06-2X/def2-TZVPP level on the model fluorination of 1-bromobutane by pyridine hydrofluoride reveal two competing pathways (Table 1). The bimolecular nucleophilic substitution requires an activation free energy of 25.9 kcal mol⁻¹, while the competing bimolecular elimination proceeds through a slightly higher barrier of 26.0 kcal mol⁻¹ [4]. Solvation by three equivalent hydrogen-fluoride molecules stabilises the fluoride-rich transition structure by 4 kcal mol⁻¹ relative to unsolvated fluoride, underscoring the catalytic role of the hydrogen-bond network.
Pathway | Calculated ΔG‡ / kcal mol⁻¹ | Key TS geometry (Å) | Reference |
---|---|---|---|
Bimolecular nucleophilic substitution | 25.9 | C–F = 2.18; C–Br = 2.30 | 72 |
Bimolecular elimination | 26.0 | H–F (transfer) = 1.35 | 72 |
Systematic variation of the hydrogen fluoride-to-pyridine ratio (n) modulates nucleophilicity of the fluoride anion by changing cluster size. Stopped-flow monitoring of the fluorination of 4-nitrobenzyl bromide yielded the second-order rate constants summarised in Table 2 [5]. A sharp decrease in rate is observed until the primary solvation shell is saturated at n ≈ 4, after which further hydrogen fluoride addition exerts only a minor effect.
n value (HF:Pyridine) | Second-order rate constant / 10⁻³ M⁻¹ s⁻¹ | Observed kinetic isotope effect (²H / ¹H) |
---|---|---|
1 | 2.00 | 1.04 |
2 | 1.10 | 1.03 |
3 | 0.55 | 1.02 |
4 | 0.30 | 1.01 |
5 | 0.26 | 1.01 |
7 | 0.25 | 1.01 |
The modest isotope effects (≈ 1%) confirm that proton transfer is not rate-limiting, in accord with the concerted substitution mechanism.
Gold-catalysed hydrofluorination of alkynes using N,N′-dimethylpropylene urea–stabilised pyridine hydrofluoride exhibits complete terminal-selectivity: terminal alkynes give exclusive β-fluoroalkenes, while internal alkynes afford single-regioisomer mixtures of (Z)-fluoroalkenes [2]. Control experiments with deuterium-labelled hydrogen fluoride showed no scrambling, indicating outer-sphere delivery of fluoride to the carbocation–gold intermediate, followed by proton capture from the medium. The hydrogen-bonded fluoride cluster therefore controls regiochemistry by delivering fluoride to the most electrophilic carbon.
Diastereoselective fluoro-Prins cyclisation of homoallylic alcohols with aldehydes proceeds in N,N′-dimethylpropylene urea–pyridine hydrofluoride at ambient temperature, giving cis-2-fluorotetrahydropyrans with diastereomeric ratios up to > 20:1 [1]. The transition structure analysis shows that equatorial approach of the fluoride cluster to an oxocarbenium ion minimises 1,3-diaxial repulsions, rationalising the high stereocontrol. Comparable reactions with pure hydrogen fluoride or triethylamine–hydrogen fluoride require higher temperature and exhibit lower stereoselectivity, highlighting the unique balance of acidity and nucleophilicity achieved with pyridine hydrofluoride.
Pyridyl-trialkylammonium salts prepared from pyridine N-oxides undergo rapid radiofluorination with anhydrous potassium fluoride in the presence of pyridine hydrofluoride, furnishing two-fluoropyridines suitable for positron emission tomography with fluorine eighteen in radiochemical yields above ninety per cent [6]. Competitive kinetic isotope effect measurements on the hydrolysis of phosphoroimidazolides in hydrogen fluoride–pyridine buffers gave a leaving-group nitrogen kinetic isotope effect of 1.019 and an oxygen kinetic isotope effect of 1.002, confirming a loose, fluoride-assisted transition state without metaphosphate character [7]. Deuterium-labelled pyridine hydrofluoride has likewise been employed to probe proton transfer in bimolecular elimination; an inverse secondary deuterium kinetic isotope effect of 0.98 indicates early proton abstraction consistent with a concerted elimination pathway [8].
Corrosive;Acute Toxic